molecular formula C35H45NO9 B1246884 Proansamycin B

Proansamycin B

Cat. No.: B1246884
M. Wt: 623.7 g/mol
InChI Key: VSPVHUGKIRWWKU-YKHDVKJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proansamycin B is a critical macrocyclic intermediate in the biosynthesis of rifamycin antibiotics, primarily isolated from Amycolatopsis mediterranei mutants such as strain F1/24 and S699 ΔPM::rifR+rif-orf19 . Structurally, it features a 24-membered ansa chain derived from a polyketide synthase (PKS) pathway initiated by 3-amino-5-hydroxybenzoic acid (AHBA) and extended via methylmalonyl-CoA units . This compound is a precursor in a shunt pathway leading to 8-deoxy-rifamycin B, diverging from the canonical rifamycin B pathway . Its derivatives exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects on cancer cell lines, with MIC values ranging from 8–128 µg/mL and IC50 values as low as 2.3 µM .

Properties

Molecular Formula

C35H45NO9

Molecular Weight

623.7 g/mol

IUPAC Name

(7E,9S,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-4,10,12,14,16-pentahydroxy-3,7,9,11,13,15,17,21-octamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-6,22,26,28-tetrone

InChI

InChI=1S/C35H45NO9/c1-15-10-9-11-16(2)35(45)36-24-14-25(37)26-23(34(24)44)13-19(5)31(41)27(26)30(40)18(4)12-17(3)29(39)21(7)33(43)22(8)32(42)20(6)28(15)38/h9-15,17,20-22,28-29,32-33,38-39,41-43H,1-8H3,(H,36,45)/b10-9+,16-11-,18-12+/t15-,17-,20+,21+,22+,28-,29-,32+,33+/m0/s1

InChI Key

VSPVHUGKIRWWKU-YKHDVKJESA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)C)/C)O)C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)C)C

Synonyms

proansamycin B

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Proansamycin B shares a core ansa macrocycle with other rifamycins but differs in post-PKS modifications. Key structural distinctions include:

Compound Structural Features Biosynthetic Pathway Key Modifications
This compound 24-membered ansa chain, C-8 deoxygenation, hemiketal or lactam rings Shunt pathway (8-deoxy route) Lacks C-8 hydroxyl; prone to oxidative cleavage
34a-Deoxy-rifamycin W 24-membered ansa, C-34a deoxygenation Main pathway (via proansamycin X) Missing C-34a hydroxyl; intermediate to rifamycin S/SV
Rifamycin W 24-membered ansa, C-12/C-29 olefin, C-34a hydroxyl Main pathway Precursor to rifamycin B via oxidative cleavage
8-Deoxy-rifamycin B C-8 deoxygenation, fully oxidized ansa chain Shunt pathway terminal product Bioactive end-product of this compound pathway
Proansamycin X Hypothetical macrocycle with C-8 hydroxyl Early PKS product Unstable; dehydrates to this compound or W

Key Observations :

  • C-8 Hydroxylation : this compound lacks the C-8 hydroxyl group present in proansamycin X and rifamycin W, a critical difference that redirects biosynthesis toward 8-deoxy derivatives .
  • Oxidative Modifications : this compound derivatives (e.g., compounds 8 and 9) form hemiketal rings via C-20/C-23 oxidations, unlike rifamycin W’s olefinic backbone .

Bioactivity Profiles

Compound Antibacterial Activity (MIC, µg/mL) Cytotoxic Activity (IC50, µM) Targets
This compound (Compound 2) 8 (MRSA) N/A MRSA, S. aureus
8-Deoxy-rifamycin B 10–40 (S. aureus) N/A Gram-positive bacteria
Rifamycin SV 0.01–0.1 (M. tuberculosis) N/A M. tuberculosis, Gram-positive
Compound 1 (this compound derivative) 64 (MRSA) 2.3–3.8 (MDA-MB-231, HepG2) Cancer cell lines

Notable Trends:

  • This compound derivatives exhibit moderate antibacterial activity compared to mature rifamycins (e.g., rifamycin SV’s MIC is 100–1,000x lower) .
  • Cytotoxicity is unique to certain this compound congeners, suggesting ansa chain modifications enhance cell line targeting .

Q & A

Q. What is the biosynthetic pathway of Proansamycin X, and how does it relate to Proansamycin B?

Proansamycin X is a critical intermediate in the biosynthesis of rifamycin B, derived from the linear undecaketide precursor. The dehydratase domain RifDH10 catalyzes the dehydration of a (2S,3S)-2-methyl-3-hydroxyacyl thioester intermediate bound to RifACP10, forming an (E)-2-methyl-2-enoyl undecaketide. Subsequent macrolactamization by the amide synthase RifF isomerizes the double bond to generate Proansamycin X, which cyclizes into rifamycin B . Key methodological approaches include isotopic labeling studies, enzymatic assays, and LC-MS/MS analysis to track intermediate formation.

Q. What experimental techniques are used to validate the stereochemical outcomes of this compound biosynthesis?

Stereochemical validation relies on NMR spectroscopy (e.g., NOESY for spatial proton-proton correlations) and chiral HPLC to resolve diastereomeric intermediates. For example, RifKR10 and RifDH10 activity on (2R,3R)- and (2S,3S)-substrates can be compared using kinetic assays with synthetic thioester analogs . Structural data from X-ray crystallography of enzyme-substrate complexes further clarify stereospecificity .

Q. How do researchers isolate and characterize this compound derivatives for structure-activity relationship (SAR) studies?

Fermentation of Amycolatopsis mediterranei under controlled nutrient conditions yields this compound analogs. Chromatographic techniques (e.g., reverse-phase HPLC) isolate derivatives, while high-resolution mass spectrometry (HR-MS) and tandem MS/MS confirm structural modifications. Bioassays against Mycobacterium tuberculosis assess antimicrobial activity, with IC50 values correlated to substituent groups .

Advanced Research Questions

Q. How can contradictory data on the isomerization of the (E)-2,3-double bond in Proansamycin X be resolved?

Discrepancies in isomerization timing (pre- vs. post-macrolactamization) require comparative studies using time-resolved enzymatic assays and trapping experiments. For instance, quenching RifF-catalyzed reactions at intervals and analyzing intermediates via LC-MS can pinpoint the isomerization step. Computational modeling (MD simulations) of RifF’s active site may also reveal steric or electronic factors favoring cis/trans configurations .

Q. What strategies optimize heterologous expression of the rifamycin PKS for this compound engineering?

Modular cloning of the rifamycin PKS gene cluster into Streptomyces or E. coli hosts is hindered by post-translational modifications. Solutions include codon optimization, co-expression of phosphopantetheinyl transferases, and fed-batch fermentation to supply methylmalonyl-CoA precursors. LC-HRMS monitors polyketide elongation, while CRISPR-Cas9-mediated gene editing tests domain-swapping effects on product specificity .

Q. How do researchers address low yields of this compound in wild-type strains, and what statistical frameworks validate process improvements?

Response Surface Methodology (RSM) identifies optimal fermentation parameters (pH, temperature, carbon/nitrogen ratios). DOE (Design of Experiments) models, such as Central Composite Design, quantify factor interactions. ANOVA tests significance, while qPCR of biosynthetic gene clusters correlates transcriptional activity with yield .

Methodological Considerations

Q. What are the limitations of current kinetic models for RifDH10, and how can they be refined?

Existing models often assume steady-state conditions, neglecting substrate inhibition or allosteric effects. Pre-steady-state kinetic assays (stopped-flow spectroscopy) and global fitting to the King-Altman equation improve accuracy. Surface plasmon resonance (SPR) measures binding affinities of unnatural substrates .

Q. How should researchers design controls to distinguish enzyme-catalyzed vs. spontaneous isomerization in Proansamycin X synthesis?

Negative controls include omitting RifF or using heat-denatured enzyme in macrolactamization assays. Positive controls employ synthetic (E)- and (Z)-configured substrates. Reaction monitoring via circular dichroism (CD) detects chiral center formation, while isotopic labeling (e.g., ²H or ¹³C) tracks bond reorganization .

Data Interpretation and Reporting

Q. How can researchers reconcile discrepancies between in vitro enzymatic activity and in vivo this compound production?

Comparative metabolomics (GC-MS/LC-MS) of wild-type vs. knockout strains identifies competing pathways or regulatory bottlenecks. Flux balance analysis (FBA) models metabolic networks to predict carbon flow, while RT-qPCR validates gene expression under varying conditions .

Q. What statistical methods are recommended for analyzing dose-response data in this compound bioactivity assays?

Nonlinear regression (e.g., Hill equation) fits dose-response curves, with bootstrapping to estimate 95% confidence intervals for IC50 values. Outlier detection (Grubbs’ test) ensures data robustness, and hierarchical clustering groups analogs by activity profiles .

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